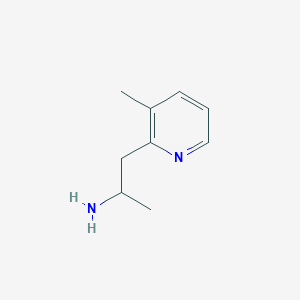

1-(3-Methylpyridin-2-YL)propan-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-methylpyridin-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUIIOHWZULYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586311 | |

| Record name | 1-(3-Methylpyridin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91054-51-2 | |

| Record name | 1-(3-Methylpyridin-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Methylpyridin 2 Yl Propan 2 Amine

Strategies for Carbon-Nitrogen Bond Formation

The construction of the amine functionality on the propane (B168953) chain attached to the 3-methylpyridine (B133936) core is a key step in the synthesis of the target molecule. Various methods for carbon-nitrogen bond formation can be employed, including reductive amination, nucleophilic substitution, and multicomponent reactions.

Reductive Amination Approaches

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This approach typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of 1-(3-methylpyridin-2-yl)propan-2-amine, this would involve the use of a suitable carbonyl precursor and an ammonia (B1221849) source.

A primary route within reductive amination involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the logical precursor would be 1-(3-methylpyridin-2-yl)propan-2-one (B3022977).

The synthesis commences with the reaction of this ketone with ammonia or an ammonia equivalent. This is followed by the in-situ reduction of the resulting imine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comsigmaaldrich.com The latter is often preferred due to its milder nature and its ability to selectively reduce the imine in the presence of the ketone. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The general mechanism involves the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form the imine, which is then reduced by the hydride reagent.

| Precursor | Reagents | Reducing Agent | Solvent | Product |

|---|---|---|---|---|

| 1-(3-Methylpyridin-2-yl)propan-2-one | Ammonia (NH₃) or Ammonium (B1175870) Acetate (B1210297) | Sodium Borohydride (NaBH₄) | Methanol | This compound |

| 1-(3-Methylpyridin-2-yl)propan-2-one | Ammonia (NH₃) or Ammonium Chloride | Sodium Cyanoborohydride (NaBH₃CN) | Ethanol | This compound |

Catalytic hydrogenation represents another significant strategy for the formation of the amine group. This can be achieved through the reduction of various nitrogen-containing functional groups. One plausible route is the reduction of a nitroalkene derivative, such as 3-methyl-2-(2-nitroprop-1-en-1-yl)pyridine. This precursor can be synthesized via a Henry reaction between 3-methylpyridine-2-carbaldehyde (B1299792) and nitroethane. The subsequent hydrogenation of the nitroalkene, typically using a palladium or platinum catalyst on a carbon support (Pd/C or Pt/C) under a hydrogen atmosphere, would yield the desired primary amine.

Another catalytic hydrogenation approach involves the reduction of an oxime. The precursor, 1-(3-methylpyridin-2-yl)propan-2-one oxime, can be prepared by reacting 1-(3-methylpyridin-2-yl)propan-2-one with hydroxylamine. The subsequent hydrogenation of the oxime, often with catalysts like Raney nickel or palladium, provides the target amine. google.com

| Precursor | Catalyst | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3-Methyl-2-(2-nitroprop-1-en-1-yl)pyridine | Pd/C | Ethanol | H₂ (gas) | This compound |

| 1-(3-Methylpyridin-2-yl)propan-2-one oxime | Raney Nickel | Methanol | H₂ (gas), elevated pressure | This compound |

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a direct method for forming the carbon-nitrogen bond by displacing a leaving group with an amine nucleophile.

This strategy would involve a precursor such as 2-(2-halopropyl)-3-methylpyridine, where the halogen (e.g., chlorine or bromine) is a suitable leaving group. Reaction with ammonia or a protected amine equivalent would lead to the formation of the target compound. However, the reactivity of the pyridine (B92270) ring can influence this reaction. The electron-withdrawing nature of the pyridine nitrogen can activate the 2-position towards nucleophilic attack, but steric hindrance from the adjacent methyl group might affect the reaction rate. The choice of solvent and reaction temperature is crucial for the success of this method.

Another approach within this category is the reaction of a halogenated pyridine, such as 2-chloro-3-methylpyridine, with a suitable three-carbon synthon already containing the amine functionality, for example, 2-aminopropan-1-ol. This would be followed by subsequent chemical modifications to convert the hydroxyl group into a methyl group.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. nih.govthieme-connect.com While a specific MCR for the direct synthesis of this compound is not prominently reported, general MCRs for the synthesis of substituted pyridines can be adapted. researchgate.netacsgcipr.org For instance, a variation of the Hantzsch pyridine synthesis or other related MCRs could potentially be designed. acsgcipr.org This would involve the condensation of a β-ketoester or a related active methylene (B1212753) compound, an aldehyde, and an ammonia source, along with a component that would introduce the 3-methyl substituent. The complexity and regioselectivity of such reactions would need careful optimization. thieme-connect.com

Optimization of Synthetic Pathways

The efficient synthesis of this compound relies heavily on the meticulous optimization of reaction parameters. Key areas of focus include the selection of appropriate catalyst systems and the precise control of reaction conditions such as solvent and temperature.

Catalyst Systems and Reaction Conditions

The construction of the substituted pyridine core and the subsequent elaboration of the side chain often involve transition-metal catalysis. Palladium-based catalysts are particularly prominent in forming the carbon-carbon bonds necessary to build the molecule's backbone. For instance, Suzuki-Miyaura cross-coupling reactions are employed to functionalize the pyridine ring, often utilizing catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com These reactions are typically performed in the presence of a base, such as potassium phosphate (B84403) (K₃PO₄), and are crucial for creating precursors to the target molecule. mdpi.com

Another critical catalytic step is the hydrogenation of pyridine precursors to introduce or modify substituents. Palladium on carbon (Pd/C) is a common catalyst for such reductions, which are essential for converting intermediate functional groups under hydrogen atmosphere. evitachem.com Copper-based catalysts, such as copper(II) acetate (Cu(OAc)₂), have also been explored for related transformations, particularly in C-N bond-forming reactions that could be adapted for the synthesis of aminopyridine derivatives. researchgate.net

The conditions for these catalytic reactions are highly specific. For example, Suzuki couplings may require refluxing for extended periods (e.g., 15-18 hours) to ensure complete reaction. mdpi.com The choice of ligands, such as S-Phos or Xantphos, can also significantly influence the efficiency and selectivity of palladium-catalyzed reactions. mdpi.commdpi.com

| Reaction Type | Catalyst System | Typical Base/Additive | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | K₃PO₄ or Na₂CO₃ | mdpi.commdpi.com |

| Hydrogenation | Pd/C | N/A (H₂ atmosphere) | evitachem.com |

| Buchwald-Hartwig Amination | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Sodium tert-butoxide | mdpi.com |

| C-N Coupling | Cu(OAc)₂ | AcOH | researchgate.net |

Solvent Effects and Temperature Control in Synthesis

The choice of solvent and the precise management of temperature are paramount for maximizing yield and minimizing byproduct formation. Solvent polarity plays a critical role; polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are frequently used because they effectively dissolve ionic intermediates and reagents. evitachem.com For instance, acetonitrile is often employed in alkylation reactions, while solvent mixtures like 1,4-dioxane (B91453) and water are common in Suzuki cross-coupling reactions. mdpi.comsmolecule.com The use of specific solvents can even direct the regioselectivity of certain reactions. smolecule.com

Temperature control is equally vital. Many synthetic steps require elevated temperatures to overcome activation energy barriers. Suzuki coupling reactions, for example, are often conducted at temperatures between 85 °C and 95 °C. mdpi.com Alkylation steps may proceed optimally at around 80°C to balance reaction rate with stability. smolecule.com Conversely, other transformations, particularly those involving highly reactive intermediates, may require cooling to 0-5°C to control the reaction rate and prevent undesirable side reactions. orgsyn.orggoogle.com Microwave-assisted heating has emerged as a technique to significantly reduce reaction times, for example, decreasing a 12-hour process to just 30 minutes in some amidation reactions by heating in DMF at 100°C. evitachem.com

| Reaction Step | Solvent(s) | Optimal Temperature Range | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | 1,4-Dioxane / Water | 85-95 °C | mdpi.com |

| Alkylation | Acetonitrile (ACN) | ~80 °C | smolecule.com |

| Nitration of Pyridine N-oxide | Sulfuric Acid / Nitric Acid | 95-105 °C (controlled) | orgsyn.org |

| Amination of Pyridine N-oxide | Acetonitrile / DMF | 105-150 °C | nih.gov |

| N-Oxide Formation | Dichloromethane | 20-25 °C | google.com |

Advanced Synthetic Transformations Leading to the Compound

Beyond optimizing existing pathways, advanced synthetic transformations offer novel routes to construct the this compound structure. The Pyridine N-oxide route is a powerful strategy for introducing functionality at the C2 position of the pyridine ring.

Pyridine N-oxide Route

The Pyridine N-oxide route provides a versatile method for the regioselective functionalization of the pyridine ring, which is often challenging due to the ring's electron-deficient nature. This strategy involves the initial oxidation of the pyridine nitrogen, which subsequently activates the C2 and C6 positions for nucleophilic attack. umich.edu

The synthesis begins with the oxidation of 3-methylpyridine to form 3-methylpyridine-1-oxide. This is typically achieved using an oxidizing agent like hydrogen peroxide in glacial acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane. orgsyn.orggoogle.com

Once the N-oxide is formed, the C2 position can be functionalized. A common method is the Reissert-Henze reaction, where the N-oxide is treated with an activating agent and a nucleophile. nih.gov Activating agents such as tosyl chloride (Ts₂O) or phosphonium (B103445) salts like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) are used to make the C2 position more electrophilic. umich.eduresearchgate.net This allows for the addition of a nucleophile that can serve as a precursor to the propan-2-amine side chain. For example, a nucleophile could be introduced and then elaborated through subsequent steps like alkylation, oxidation, and reductive amination to build the final side chain. This method offers a powerful alternative to direct C-H functionalization or metal-catalyzed cross-coupling at the C2 position. nih.govumich.edu The final step would involve the deoxygenation of the N-oxide, which often occurs concurrently during the rearomatization of the pyridine ring. researchgate.net

Chemical Reactivity and Derivatization of 1 3 Methylpyridin 2 Yl Propan 2 Amine

Oxidation Reactions

Oxidation of 1-(3-methylpyridin-2-yl)propan-2-amine can selectively target the pyridine (B92270) nitrogen or the primary amine, with the pyridine nitrogen being particularly susceptible to forming N-oxides.

The lone pair of electrons on the nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. nih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA).

The resulting N-oxide, This compound N-oxide , exhibits altered chemical properties. The N-oxide group is highly polar and a strong hydrogen bond acceptor. nih.govresearchgate.net This oxidation has significant implications for the reactivity of the aromatic ring; the N-oxide is more activated towards electrophilic aromatic substitution than the parent pyridine. wikipedia.org The formation of an N-oxide introduces a zwitterionic character to the molecule, which can increase water solubility. nih.govresearchgate.net

Table 1: Summary of N-Oxide Formation

| Reactant | Typical Reagent | Product | Key Feature |

|---|

Reduction Reactions

Reduction reactions can target either the pyridine ring or be used to create more complex amine derivatives from the primary amine function.

The primary amine of this compound is a versatile functional handle for creating a variety of derivatives. Standard amine chemistry can be applied to synthesize secondary and tertiary amines. For instance, reductive amination or direct N-alkylation with alkyl halides can introduce additional alkyl groups.

N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) would yield the corresponding secondary amine, N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine , and subsequently the tertiary amine. bldpharm.comscbt.com

Acylation: Reaction with acyl chlorides or anhydrides would produce the corresponding amide derivative.

These derivatizations are fundamental in synthetic chemistry for modifying the compound's steric and electronic properties.

Substitution Reactions on the Pyridine Ring

The pyridine ring's behavior in substitution reactions is complex, influenced by the deactivating nature of the ring nitrogen and the activating nature of the alkyl and aminoalkyl substituents.

Direct electrophilic aromatic substitution (EAS) on pyridine is generally difficult because the ring nitrogen atom is electron-withdrawing and is easily protonated or coordinated by Lewis acids under typical reaction conditions, further deactivating the ring. wikipedia.org However, the presence of activating groups can facilitate this reaction. In this compound, the ring is substituted with two electron-donating groups: a methyl group at position 3 and an aminoalkyl group at position 2.

Directing Effects:

2-aminoalkyl group: This is a strong activating group, directing incoming electrophiles to the ortho (position 3, already substituted) and para (position 5) positions.

3-methyl group: This is a weaker activating group, directing to its ortho (positions 2 and 4) and para (position 6) positions.

Considering these combined effects, electrophilic attack is most favored at position 5 , which is para to the strong activating group at C2 and meta to the group at C3. Position 4 is also activated (ortho to the methyl group), but likely less favored due to steric hindrance and weaker activation compared to the C5 position.

Experimental Scope: A more viable strategy to achieve EAS is to first form the pyridine N-oxide . wikipedia.org The N-oxide group activates the ring for electrophilic attack, particularly at the 4-position (para). rsc.org After the substitution reaction, the N-oxide can be reduced back to the pyridine.

Another advanced method for achieving regiospecific substitution is through directed ortho-lithiation, where a functional group directs deprotonation to an adjacent position, followed by quenching with an electrophile. acs.org

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position of Attack | Influence of 2-aminoalkyl group | Influence of 3-methyl group | Predicted Outcome |

|---|---|---|---|

| 4 | - | Ortho (Activating) | Possible, but sterically hindered. |

| 5 | Para (Strongly Activating) | Meta (Neutral) | Most likely position for substitution. |

Nucleophilic aromatic substitution (SNAr) reactions are generally favored on electron-poor aromatic rings like pyridine, especially at the 2- and 4-positions. wikipedia.org A classic SNAr reaction is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine (B139424). wikipedia.org

Theoretical Scope: For a conventional SNAr reaction to occur, a good leaving group (such as a halide) is typically required on the ring. The parent compound, this compound, does not possess a conventional leaving group. Therefore, under standard conditions, it would be considered unreactive toward SNAr.

Experimental Scope: Modern synthetic methods have expanded the scope of SNAr reactions. Recent research has demonstrated that under specific catalytic conditions, an amino group itself can be displaced. For example, ruthenium-catalyzed SNAr reactions have been developed that enable the amination of aminopyridines, where the original amino group functions as the leaving group. thieme-connect.deresearchgate.net This is achieved through the formation of a transient η⁶-pyridine complex with the metal, which activates the ring for nucleophilic attack. thieme-connect.de Such a strategy could theoretically be applied to displace the 1-propyl-2-amine substituent on this compound with another nucleophile.

Studies on related systems, such as 2-methoxy-3-nitropyridine, show that the C-2 position is highly electrophilic and susceptible to nucleophilic attack, leading to the displacement of the methoxy (B1213986) group. researchgate.net This highlights the inherent reactivity of the C-2 position on the pyridine ring to nucleophiles when a suitable leaving group is present.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound N-oxide |

| N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine |

| 2-aminopyridine |

| 2-methoxy-3-nitropyridine |

| sodium amide |

| m-Chloroperoxybenzoic acid (m-CPBA) |

Derivatization Strategies for Functionalization

The functionalization of this compound is readily achieved through reactions targeting the primary amine. These derivatization strategies are crucial for modifying the compound's physicochemical properties and for constructing more complex molecular architectures. Key strategies include alkylation, acylation, and the formation of various functional groups such as amides, carbamates, and sulfonamides, as well as its use as a building block in the synthesis of new heterocyclic rings.

The lone pair of electrons on the nitrogen atom of the propan-2-amine group makes it a potent nucleophile, readily participating in alkylation and acylation reactions.

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through nucleophilic substitution reactions with alkyl halides. wikipedia.orgucalgary.ca This reaction typically proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.ca To prevent over-alkylation, which can occur because the resulting secondary amine is often more nucleophilic than the primary starting material, reaction conditions such as the stoichiometry of the reactants must be carefully controlled. masterorganicchemistry.com The use of a base is common to neutralize the hydrohalic acid byproduct. ucalgary.ca

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), to form an amide. youtube.comyoutube.com The reaction with acyl chlorides is typically rapid and often exothermic, proceeding through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk A base, such as pyridine or triethylamine, is generally added to scavenge the hydrogen chloride that is formed. youtube.com Acylation is a robust and widely used method for protecting the amine group or for building more complex molecular structures.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Alkylation | Methyl iodide (CH₃I) | N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine | |

| Alkylation | Benzyl bromide (C₆H₅CH₂Br) | N-benzyl-1-(3-methylpyridin-2-yl)propan-2-amine | |

| Acylation | Acetyl chloride (CH₃COCl) | N-(1-(3-methylpyridin-2-yl)propan-2-yl)acetamide |

| Acylation | Benzoyl chloride (C₆H₅COCl) | | N-(1-(3-methylpyridin-2-yl)propan-2-yl)benzamide |

Building upon acylation, the primary amine of this compound is a versatile precursor for the synthesis of amides, carbamates, and sulfonamides, which are important functional groups in medicinal chemistry.

Amides: As mentioned, amides are readily formed from acyl chlorides or anhydrides. libretexts.org Alternatively, they can be synthesized directly from carboxylic acids using coupling reagents. libretexts.orgfishersci.be These reagents activate the carboxylic acid to facilitate the attack by the amine.

Carbamates: Carbamates can be synthesized through several routes. A common laboratory method involves the reaction of the amine with an alkyl or aryl chloroformate in the presence of a base. Another efficient approach is a three-component coupling reaction involving the amine, carbon dioxide, and an alkyl halide, often catalyzed by a base like cesium carbonate. nih.govorganic-chemistry.org This method allows for the construction of the carbamate (B1207046) functionality in a single step.

Sulfonamides: Sulfonamides are typically prepared by reacting the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. eurjchem.commdpi.com Pyridine itself is often used as both the solvent and the base. This reaction is a reliable method for producing sulfonamide derivatives of pyridine-containing amines. eurjchem.com The direct oxidative coupling of thiols and amines is also an emerging method for sulfonamide synthesis. nih.gov

Table 2: Synthesis of Amide, Carbamate, and Sulfonamide Derivatives

| Derivative Type | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Amide | Propanoic acid (CH₃CH₂COOH) + Coupling Agent | N-(1-(3-methylpyridin-2-yl)propan-2-yl)propanamide | |

| Carbamate | Ethyl chloroformate (ClCOOCH₂CH₃) | Ethyl (1-(3-methylpyridin-2-yl)propan-2-yl)carbamate | |

| Sulfonamide | Benzenesulfonyl chloride (C₆H₅SO₂Cl) | N-(1-(3-methylpyridin-2-yl)propan-2-yl)benzenesulfonamide |

| Sulfonamide | Methanesulfonyl chloride (CH₃SO₂Cl) | | N-(1-(3-methylpyridin-2-yl)propan-2-yl)methanesulfonamide |

The bifunctional nature of this compound, possessing both a primary amine and a pyridine ring, makes it a valuable substrate for heterocyclic annulation and cyclization reactions. These reactions lead to the formation of new, often complex, fused or spirocyclic heterocyclic systems.

One potential pathway involves the reaction of the primary amine with 1,3-dicarbonyl compounds or their equivalents. For instance, condensation with a β-ketoester or a 1,3-diketone can lead to the formation of a six-membered dihydropyrimidine (B8664642) or a related heterocyclic ring, a common strategy in heterocyclic synthesis. mdpi.comnih.gov

Another approach involves a multi-step sequence where the amine is first derivatized to introduce a new reactive group. This new group can then undergo an intramolecular cyclization reaction with the pyridine ring or a substituent on the ring. For example, acylation of the amine with a halo-substituted acyl halide could be followed by an intramolecular nucleophilic aromatic substitution to form a fused lactam. The reaction of 2-aminopyridine derivatives with lactams in the presence of phosphorus oxychloride has been shown to produce fused pyrido[3,2-d]pyrimidine (B1256433) systems, suggesting a potential route for creating complex polycyclic structures from the title compound. nih.gov

Table 3: Potential Heterocyclic Cyclization Reactions

| Reagent(s) | Resulting Heterocycle Type | Illustrative Product Core Structure |

|---|---|---|

| Ethyl acetoacetate | Dihydropyrimidinone | |

| Diethyl malonate | Barbiturate-like structure |

Stereochemistry and Chirality of 1 3 Methylpyridin 2 Yl Propan 2 Amine

Enantiomeric Forms and Diastereomeric Considerations

The presence of a single chiral center at the C2 position of the propan-2-amine backbone means that 1-(3-methylpyridin-2-yl)propan-2-amine exists as a pair of enantiomers: (R)-1-(3-methylpyridin-2-yl)propan-2-amine and (S)-1-(3-methylpyridin-2-yl)propan-2-amine. These enantiomers are non-superimposable mirror images of each other and, while possessing identical physical properties in an achiral environment (e.g., boiling point, melting point, solubility), they can exhibit distinct biological activities and interactions with other chiral molecules.

When an additional chiral center is introduced into the molecule, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. For instance, in the synthesis of related chiral amines, diastereomeric salt formation is a common strategy for enantiomeric resolution. This involves reacting the racemic amine with a chiral acid, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts, having different solubilities, can then be separated by fractional crystallization.

A study on the lipase-catalyzed kinetic resolution of the closely related structural isomer, 1-(pyridin-3-yl)propan-2-amine (B1309353), highlights the importance of stereochemistry. mdpi.com In this process, an enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer from the acylated product. mdpi.com This enzymatic approach underscores the differential interaction of enantiomers with a chiral environment, a principle that is fundamental to their separation and distinct biological roles.

Table 1: Enantiomeric and Diastereomeric Concepts

| Concept | Description | Relevance to this compound |

| Enantiomers | Stereoisomers that are non-superimposable mirror images. | Exists as (R)- and (S)-enantiomers. |

| Chiral Center | An atom (usually carbon) bonded to four different groups. | The C2 of the propan-2-amine chain. |

| Diastereomers | Stereoisomers that are not mirror images of each other. | Can be formed by introducing another chiral center, e.g., through reaction with a chiral resolving agent. wikipedia.org |

| Racemic Mixture | A 1:1 mixture of two enantiomers. | A standard synthetic output without chiral control. |

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure amines is a significant challenge in organic chemistry. Several strategies can be envisioned for the asymmetric synthesis of this compound, drawing from established methodologies for similar chiral amines.

One prominent approach is enzymatic kinetic resolution . As demonstrated with 1-(pyridin-3-yl)propan-2-amine, lipases can be used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. mdpi.com For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in the resolution of various primary amines through acylation, yielding one enantiomer as the unreacted amine and the other as the corresponding amide. google.com This method's success is contingent on the enzyme's stereoselectivity towards the substrate.

Another powerful technique is the use of chiral auxiliaries . The Ellman method, which utilizes tert-butanesulfinamide, is a widely adopted strategy for the asymmetric synthesis of amines. nih.govyale.edu This involves the condensation of the chiral sulfinamide with a ketone precursor to form a sulfinylimine, followed by diastereoselective addition of a nucleophile. Subsequent removal of the sulfinyl group yields the enantiomerically enriched amine. nih.gov For the synthesis of this compound, a potential route would involve the reaction of a suitable ketone with (R)- or (S)-tert-butanesulfinamide.

Table 2: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Potential Application for this compound |

| Enzymatic Kinetic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. mdpi.com | Resolution of racemic this compound using a lipase like CALB. google.com |

| Chiral Auxiliaries | Covalent attachment of a chiral group to guide a diastereoselective reaction. nih.gov | Reaction of a ketone precursor with (R)- or (S)-tert-butanesulfinamide. yale.edu |

| Asymmetric Hydrogenation | Catalytic reduction of a prochiral substrate using a chiral catalyst. snnu.edu.cn | Hydrogenation of a corresponding prochiral imine or enamine. |

Methods for Enantiomeric Purity Determination through Derivatization

Once a chiral amine has been synthesized, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). Derivatization with a chiral derivatizing agent (CDA) to form diastereomers is a common and effective method for this analysis, typically employing nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).

A classic and widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) . wikipedia.org Reaction of a racemic amine with enantiomerically pure Mosher's acid chloride forms a pair of diastereomeric amides. The different spatial environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, allowing for the integration of the signals to determine the enantiomeric ratio.

More contemporary methods involve the use of other CDAs. For instance, 1,1'-bi-2-naphthol (BINOL) and its derivatives can be used in conjunction with other reagents to form diastereomeric complexes that can be distinguished by NMR. nih.govacs.org A three-component system involving a chiral amine, a chiral diol (like BINOL), and 2-formylphenylboronic acid can form diastereomeric iminoboronates, which exhibit well-resolved signals in their NMR spectra. nih.gov

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore, enhancing detection sensitivity, in addition to creating separable diastereomers. Reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) react with primary amines to form diastereomeric carbamates that can be resolved on a standard reversed-phase HPLC column. nih.gov The choice of derivatizing agent and analytical technique depends on the specific properties of the amine and the available instrumentation.

A study on the resolution of 1-(pyridin-3-yl)propan-2-amine demonstrated the successful use of chiral HPLC to separate the enantiomers of its cyanoacetamide and methoxyacetamide derivatives on cellulose-based chiral stationary phases. mdpi.com This highlights that direct separation on a chiral column is also a powerful alternative to derivatization for determining enantiomeric purity.

Table 3: Methods for Enantiomeric Purity Determination via Derivatization

| Method | Chiral Derivatizing Agent (CDA) | Analytical Technique | Principle |

| Mosher's Method | α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | NMR Spectroscopy | Formation of diastereomeric amides with distinct NMR signals. wikipedia.org |

| BINOL-based Methods | 1,1'-Bi-2-naphthol (BINOL) and related compounds | NMR Spectroscopy | Formation of diastereomeric complexes (e.g., iminoboronates) with resolvable NMR signals. nih.govacs.orgnih.gov |

| FLEC Derivatization | (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | HPLC | Formation of fluorescent diastereomeric carbamates separable by HPLC. nih.gov |

| Acylation | Various acylating agents | Chiral HPLC | Formation of diastereomeric amides that can be separated on a chiral stationary phase. mdpi.com |

Spectroscopic Characterization of 1 3 Methylpyridin 2 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework and deduce the connectivity of atoms.

Proton NMR (¹H NMR) is instrumental in confirming the presence and electronic environment of hydrogen atoms in a molecule. For 1-(3-Methylpyridin-2-yl)propan-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the propan-2-amine side chain.

The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing nitrogen atom in the pyridine ring, as well as the amine group on the side chain. The protons on the pyridine ring would typically appear in the aromatic region (δ 7.0-8.5 ppm). The specific positions of these signals are crucial for distinguishing between isomers. For instance, in the case of the related isomer, N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine hydrochloride, the pyridine protons appear at distinct chemical shifts, which would differ from those of the 3-methylpyridin-2-yl isomer due to the different substituent positions. swgdrug.org

The protons of the propan-2-amine side chain would appear at higher field (lower ppm values). The methine (CH) proton adjacent to the amine group would likely be a multiplet due to coupling with the neighboring methylene (B1212753) (CH₂) and methyl (CH₃) protons. The diastereotopic methylene protons adjacent to the pyridine ring would likely appear as a complex multiplet. The terminal methyl group protons of the propyl chain would typically be a doublet, coupling with the adjacent methine proton. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be variable depending on solvent and concentration. hw.ac.uk

The integration of the peaks in the ¹H NMR spectrum provides the relative ratio of protons in each unique environment, which for this compound should correspond to the 14 protons in its structure. docbrown.info The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and connectivity, further confirming the structure. researchgate.net

Predicted ¹H NMR Data for this compound (Note: This is a predicted spectrum based on known chemical shift ranges and data from similar compounds. Actual values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Pyridine H (position 6) | ~8.2-8.4 | d | 1H |

| Pyridine H (position 4) | ~7.4-7.6 | d | 1H |

| Pyridine H (position 5) | ~7.0-7.2 | t | 1H |

| CH (propan-2-amine) | ~3.0-3.3 | m | 1H |

| CH₂ (methylene) | ~2.7-2.9 | m | 2H |

| CH₃ (pyridine) | ~2.4-2.5 | s | 3H |

| CH₃ (propan-2-amine) | ~1.1-1.3 | d | 3H |

| NH₂ | ~1.5-2.5 (broad) | s | 2H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbons of the pyridine ring are expected to resonate in the downfield region (typically δ 120-160 ppm) due to their aromaticity and the influence of the nitrogen atom. The carbon atom attached to the methyl group (C3) and the carbon attached to the propan-2-amine side chain (C2) would have distinct chemical shifts. The remaining pyridine carbons (C4, C5, C6) would also be distinguishable.

The aliphatic carbons of the propan-2-amine side chain will appear at a higher field. The carbon of the methine group (CH) bonded to the nitrogen will be in the range of δ 40-60 ppm, while the methylene (CH₂) and methyl (CH₃) carbons will be further upfield. The methyl group attached to the pyridine ring will also have a characteristic chemical shift in the aliphatic region. The complete assignment of the carbon signals confirms the carbon framework of the molecule. docbrown.infoorganicchemistrydata.org

Predicted ¹³C NMR Data for this compound (Note: This is a predicted spectrum based on known chemical shift ranges and data from similar compounds. Actual values may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C2 | ~158-162 |

| Pyridine C6 | ~147-150 |

| Pyridine C4 | ~135-138 |

| Pyridine C3 | ~130-133 |

| Pyridine C5 | ~120-123 |

| CH (propan-2-amine) | ~48-52 |

| CH₂ (methylene) | ~40-44 |

| CH₃ (propan-2-amine) | ~22-25 |

| CH₃ (pyridine) | ~18-21 |

For complex molecules or to unambiguously assign all proton and carbon signals, advanced NMR techniques are employed. mdpi.com Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These techniques would be definitive in assigning the specific protons and carbons of the pyridine ring and the side chain of this compound. researchgate.netmdpi.com

For derivatives of this compound, other NMR active nuclei can be used. For example, if a fluorine atom were incorporated into the molecule, ¹⁹F NMR would be a powerful tool for structural analysis, providing information about the environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation pattern.

In a mass spectrometer, this compound would be ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (150.22 g/mol ). bldpharm.com This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments.

A common fragmentation pathway for amines is the alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. For this compound, this could lead to the formation of a stable iminium ion. Another likely fragmentation is the benzylic cleavage, where the bond between the pyridine ring and the propyl side chain breaks, leading to a stable pyridinylmethyl cation or a related fragment. The observation of a fragment corresponding to the 3-methyl-2-picolyl cation (m/z 106) would be a strong indicator of the substitution pattern on the pyridine ring. The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and can be used to distinguish it from its isomers. libretexts.orgdocbrown.infodocbrown.info

Predicted Key Fragments in the Mass Spectrum of this compound (Note: Predicted fragments based on common fragmentation pathways for similar structures.)

| m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 135 | [M - CH₃]⁺ | Loss of a methyl group |

| 106 | [3-methyl-pyridin-2-ylmethyl]⁺ | Benzylic cleavage |

| 44 | [CH(NH₂)CH₃]⁺ | Alpha-cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds within the molecule.

The IR spectrum of this compound would show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine would appear as a medium to weak band (or a pair of bands) in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propyl chain would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-N stretching vibration would be found in the 1020-1250 cm⁻¹ range. The presence and position of these bands can confirm the presence of the key functional groups. docbrown.info

Raman spectroscopy would provide complementary information, particularly for the vibrations of the pyridine ring and the carbon-carbon bonds of the side chain. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. researchgate.net

Predicted Characteristic IR Absorption Bands for this compound (Note: Predicted absorption ranges based on typical functional group frequencies.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=C, C=N stretch (pyridine ring) | 1400 - 1600 |

| N-H bend (amine) | 1580 - 1650 |

| C-N stretch | 1020 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy provides insights into the electronic structure and conjugation.

The UV-Vis spectrum of a compound is a plot of its absorbance of light versus the wavelength. The absorption bands observed in the spectrum correspond to specific electronic transitions. In pyridine and its derivatives, the primary electronic transitions of interest are the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

Electronic Transitions in Pyridine Derivatives

The electronic spectrum of pyridine-based compounds is influenced by the substitution pattern on the pyridine ring. The introduction of substituents can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). These shifts are categorized as:

Bathochromic shift (red shift): A shift to a longer wavelength.

Hypsochromic shift (blue shift): A shift to a shorter wavelength.

Hyperchromic effect: An increase in molar absorptivity.

Hypochromic effect: A decrease in molar absorptivity.

For this compound, the chromophore is the 2,3-disubstituted pyridine ring. The methyl group at the 3-position and the 2-aminopropane group at the 2-position both act as auxochromes, which are groups that modify the light-absorbing properties of the chromophore.

Expected Spectral Features

π → π Transitions:* Pyridine itself exhibits strong absorption bands due to π → π* transitions. These transitions are typically observed in the far-UV and near-UV regions. The presence of alkyl and aminoalkyl substituents is expected to cause a bathochromic shift of these bands. Studies on various substituted pyridines have shown that such transitions are sensitive to the electronic effects of the substituents. nih.govorientjchem.org

n → π Transitions:* The nitrogen atom in the pyridine ring possesses a lone pair of non-bonding electrons (n-electrons). The transition of one of these electrons to a π* orbital gives rise to a weak absorption band, typically at a longer wavelength than the π → π* transitions. This transition is often sensitive to the solvent polarity. In polar, protic solvents, the non-bonding electrons can be solvated, which lowers their energy and results in a hypsochromic (blue) shift of the n → π* band. researchgate.net

Influence of Substituents

The methyl group (-CH3) at the 3-position is an electron-donating group through an inductive effect. The 2-aminopropane substituent at the 2-position contains a nitrogen atom with a lone pair of electrons, which can also participate in resonance with the pyridine ring, acting as an electron-donating group. The combined effect of these two substituents is likely to increase the electron density in the pyridine ring, leading to a bathochromic shift of the π → π* transitions compared to unsubstituted pyridine.

Computational Studies

In the absence of experimental data, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are frequently used to predict the electronic absorption spectra of molecules. researchgate.netrsc.org These calculations can provide theoretical values for the excitation energies and oscillator strengths of electronic transitions, offering valuable insights into the UV-Vis spectral properties of compounds like this compound. researchgate.net

Below is a table summarizing the types of electronic transitions generally observed in substituted pyridine compounds.

| Type of Transition | Typical Wavelength Region | Relative Intensity | Description |

| π → π | Shorter Wavelength (UV) | High | Excitation of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | Longer Wavelength (UV-Vis) | Low | Excitation of a non-bonding electron (from the pyridine nitrogen) to a π antibonding orbital. |

Computational Chemistry Studies on 1 3 Methylpyridin 2 Yl Propan 2 Amine

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, rooted in Schrödinger's equation, are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods can elucidate models and theoretical parameters that explain experimentally observed properties. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for studying the electronic structure of molecules. nih.gov It is often employed to determine optimized molecular geometries, where the molecule is at its lowest energy state, and to calculate various electronic properties. researchgate.net The process involves selecting a functional, such as B3LYP or PW91, and a basis set, like 6-311G(d,p), to approximate the electron density and describe the atomic orbitals. nih.gov From these calculations, crucial information about bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule can be obtained.

While specific DFT studies on 1-(3-Methylpyridin-2-YL)propan-2-amine have not been identified in the public literature, the application of DFT would yield valuable data. For illustrative purposes, a table of predicted geometric parameters for this compound, as would be generated by a DFT calculation, is presented below.

Table 1: Example of DFT-Calculated Geometric Parameters for this compound (Note: The following data is for illustrative purposes only and is not from a published study on this specific molecule.)

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C-C (aliphatic chain) | ~1.53 Å |

| Bond Length | C-N (amine) | ~1.47 Å |

| Bond Length | C-C (pyridine ring) | ~1.39 Å |

| Bond Angle | C-C-N (amine group) | ~110° |

| Dihedral Angle | N-C-C-C | Variable (describes conformation) |

The electronic structure of a molecule governs its reactivity. DFT calculations are also used to determine key reactivity descriptors. Among the most important are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. gkyj-aes-20963246.com A smaller gap generally suggests higher reactivity.

Other reactivity descriptors that can be calculated include the electrophilicity index, which quantifies the ability of a molecule to accept electrons. These parameters are valuable in predicting how a molecule will behave in chemical reactions.

No published research detailing the FMOs or other reactivity descriptors for this compound was found. An example of how such data would be presented is shown in the table below.

Table 2: Example of Calculated Electronic Properties for this compound (Note: The following data is for illustrative purposes only and is not from a published study on this specific molecule.)

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap (ΔE) | 8.00 |

| Electrophilicity Index (ω) | 1.01 |

| Dipole Moment (μ) | 2.5 D |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and conformational possibilities of molecules.

This compound possesses several rotatable bonds, meaning it can exist in various three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the energy landscape that dictates how the molecule can transition between different shapes. Understanding the preferred conformation is crucial as it often corresponds to the biologically active form of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution across a molecule. An MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. This allows for the identification of likely sites for intermolecular interactions, such as hydrogen bonding.

Although no specific MEP map for this compound is available in the literature, such a study would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the amine group, indicating these as primary sites for interaction with biological targets.

Docking Studies for Molecular Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. gkyj-aes-20963246.com The process involves placing the ligand (in this case, this compound) into the binding site of a receptor and using a scoring function to estimate the strength of the interaction.

There are no published docking studies involving this compound. Such a study would require a specific protein target to be identified. The results would detail the binding energy (a lower value indicating a more stable complex) and the specific amino acid residues involved in hydrogen bonds or other non-covalent interactions with the ligand.

Virtual Screening Methodologies in Chemical Discovery

Virtual screening has emerged as a powerful computational technique in the field of drug discovery and development. It involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This in silico approach allows researchers to prioritize a smaller, more manageable number of candidates for further experimental testing, thereby saving significant time and resources compared to traditional high-throughput screening (HTS) methods. The methodologies can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to interact with the target of interest. These known active compounds, or ligands, are used to create a model that defines the key chemical features required for binding. This model is then used to search virtual compound libraries for other molecules that possess similar properties. Techniques used in LBVS include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies.

Structure-based virtual screening (SBVS), on the other hand, utilizes the three-dimensional (3D) structure of the target protein, which is often determined through experimental methods like X-ray crystallography or NMR spectroscopy. Molecular docking is a primary component of SBVS, where computational algorithms predict the preferred orientation and binding affinity of a ligand when it interacts with the target protein's binding site. This allows for the identification of novel compounds that are sterically and electronically complementary to the target.

In the context of discovering novel therapeutic agents, virtual screening has been instrumental in identifying lead compounds for a wide range of diseases. For instance, collaborative virtual screening efforts have been successful in identifying and optimizing hit series for neglected tropical diseases like visceral leishmaniasis by probing proprietary pharmaceutical company libraries. nih.govresearchgate.net Similarly, this approach has been pivotal in the rapid identification of potential inhibitors for viral targets, such as the main protease (Mpro) of SARS-CoV-2, by screening databases of approved drugs and other chemical libraries. nih.gov

The application of these computational methods extends to various classes of compounds, including those structurally related to this compound, such as pyridine and pyrimidine (B1678525) derivatives. Molecular docking and other in silico studies on these related structures have been crucial in identifying potential inhibitors for targets like cyclin-dependent kinases (CDKs) and in understanding their structure-activity relationships. nih.govrsc.org

While specific virtual screening studies on this compound are not extensively documented in publicly available research, the methodologies have been widely applied to analogous compounds containing pyridine and pyrimidine scaffolds. These studies provide valuable insights into the potential interactions and binding affinities that could be expected for the target compound and its derivatives.

For example, in a study focused on identifying novel inhibitors for cyclin-dependent kinases (CDKs), a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues were investigated using an integrated computational approach. rsc.org Molecular docking studies were performed to predict the binding modes and affinities of these compounds within the CDK2 active site. The results highlighted the importance of specific hydrogen bond interactions and favorable chemical properties for potent inhibition.

Table 1: Molecular Docking Results for N-(pyridin-3-yl)pyrimidin-4-amine Analogues against CDK2

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| NPPA1 | -65.45 | LEU83, GLU81, ASP86 |

| NPPA2 | -67.12 | LEU83, LYS33, GLN131 |

| NPPA3 | -68.23 | LEU83, ILE10, PHE80 |

| Reference Inhibitor (AZD5438) | -60.78 | LEU83, PHE82 |

Data sourced from a study on N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors. rsc.org

In another research endeavor targeting the SARS-CoV-2 main protease (Mpro), structure-based virtual screening of a large compound library led to the identification of several potent inhibitors. nih.gov Subsequent molecular docking and molecular dynamics simulations provided detailed information on the binding interactions of these hits. One of the identified compounds, a cyclopropyl-methyl-carbamoyl derivative, demonstrated a strong binding affinity.

Table 2: Docking and Interaction Data for a Novel SARS-CoV-2 Mpro Inhibitor

| Parameter | Value |

|---|---|

| Compound | 1-({[Cyclopropyl-(1-methyl-1H-imidazol-2-yl)-methyl]-carbamoyl}-methyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (4-fluoro-phenyl)-amide |

| Glide Score (kcal/mol) | -7.87 |

| Glide Energy (kcal/mol) | -76.70 |

| Hydrogen Bond Interactions | HIS41, CYS145 |

Data from a structure-based virtual screening study for SARS-CoV-2 Mpro inhibitors. nih.gov

Furthermore, a study on (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine derivatives against GlcN-6P synthase involved molecular docking to understand the binding modes. pharmaceuticsconference.com The compounds exhibited good binding affinities, forming hydrogen bonds with key residues in the active site of the enzyme.

Table 3: Binding Affinities of Substituted Pyrimidin-2-amine Derivatives against GlcN-6P Synthase

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| Compound 1 | -8.1 | GLU315, SER316, ASP474 |

| Compound 5 | -7.5 | GLU315, ASN522 |

| Compound 12 | -6.7 | SER316, ALA520 |

Data from a study on substituted pyrimidin-2-amine derivatives as potential antibacterial and antifungal agents. pharmaceuticsconference.com

These examples underscore the utility of virtual screening methodologies in modern chemical discovery. By applying these techniques to libraries containing this compound and its derivatives, it is plausible that novel biological activities and potent lead compounds for various therapeutic targets could be identified. The data from related structures provide a strong rationale for pursuing such computational investigations.

Analytical Method Development and Validation for 1 3 Methylpyridin 2 Yl Propan 2 Amine

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of pharmaceutical compounds due to its high resolving power, which allows for the separation of the main component from structurally similar impurities. For a compound like 1-(3-Methylpyridin-2-YL)propan-2-amine, both liquid and gas chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC) is the most common technique for purity assessment and quantitative analysis of non-volatile or thermally sensitive pharmaceutical compounds. thermofisher.comchemass.si A reversed-phase HPLC method would be the primary choice for analyzing this compound.

Method Development Considerations:

Stationary Phase: A C18 (octadecylsilyl) column is typically the first choice, offering good retention for moderately polar compounds.

Mobile Phase: Due to the basic nature of the primary amine and the pyridine (B92270) nitrogen, a buffered mobile phase is necessary to ensure good peak shape and reproducible retention times. A common approach involves a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297). thermofisher.comhelixchrom.com The pH would be controlled in the acidic range (e.g., pH 3-5) to ensure the amine is protonated.

Detection: The pyridine ring contains a chromophore, making UV spectrophotometric detection suitable. The detection wavelength would be set near the absorbance maximum of the compound, likely in the range of 260-275 nm. helixchrom.com

Quantitative Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration. An internal standard can also be used to improve precision by correcting for variations in injection volume. dtic.mil

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Illustrative Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 20 mM Ammonium Acetate in Water (pH 4.5) B: Acetonitrile |

| Gradient | 10% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A / Acetonitrile (80:20) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. thermofisher.com While primary amines can be analyzed directly, they often produce poor peak shapes (tailing) due to interactions with the stationary phase. Therefore, derivatization is a common strategy to improve chromatographic performance for amphetamine-like compounds. nih.govscielo.br

Method Development Considerations:

Derivatization: The primary amine of this compound can be converted to a less polar, more volatile derivative. Acylation using reagents like acetic anhydride (B1165640), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) is a standard approach. scielo.brresearchgate.net This reduces the compound's polarity and improves its thermal stability and peak shape.

Stationary Phase: A low- to mid-polarity capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is generally suitable for separating such derivatives. nih.govaensiweb.com

Detection: A Flame Ionization Detector (FID) provides a robust and linear response for quantification. For greater sensitivity and specificity, a Mass Spectrometer (MS) can be used as the detector (GC-MS), which also provides structural information based on the fragmentation pattern of the analyte. jfda-online.com

Table 2: Example GC-MS Parameters for Analysis of a Derivatized Amine

| Parameter | Illustrative Condition |

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temp. | 280 °C |

| Oven Program | Start at 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 minutes |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | 40-500 amu |

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. It is an indispensable tool for the identification and quantification of process impurities and degradation products, which are often present at very low levels. chemass.siamericanpharmaceuticalreview.com

An LC-MS method for this compound would typically use an electrospray ionization (ESI) source, which is highly effective for ionizing polar and basic compounds. chromatographyonline.com Operating in positive ion mode ([M+H]+) would generate a strong signal for the target compound and its related substances.

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can provide highly accurate mass measurements. This data allows for the determination of the elemental composition of an unknown impurity, which is a critical first step in its structural elucidation. americanpharmaceuticalreview.com Further analysis using tandem mass spectrometry (MS/MS) fragments the molecular ion and provides structural information that can be used to identify the impurity, often without the need for isolating it. americanpharmaceuticalreview.com

Spectrophotometric Methods for Quantitative Determination

While chromatography is generally preferred for its specificity, spectrophotometric methods can be developed for quantitative determination, particularly in quality control settings where a simple and rapid assay is needed. Direct measurement of the UV absorbance of the pyridine ring is possible, but this approach may suffer from a lack of specificity if other UV-absorbing impurities are present.

A more specific approach involves a colorimetric reaction where the analyte reacts with a chromogenic reagent to produce a colored product that can be measured in the visible region of the spectrum. For pyridine-containing compounds, a well-known method is the König reaction, which involves cleavage of the pyridine ring with cyanogen (B1215507) bromide to form glutaconic aldehyde. This intermediate can then be coupled with an aromatic amine, such as anthranilic acid or 4-aminosalicylic acid, to form a stable, colored polymethine dye whose absorbance is proportional to the concentration of the initial compound. researchgate.net Another potential method involves the reduction of a metal-ligand complex, such as the colorless Fe(III)-ferrozine complex, by the amine to the intensely colored Fe(II)-ferrozine complex, which can be quantified at its absorbance maximum. nih.gov

Method Validation Parameters and International Guidelines

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement, and the principles are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1). gmp-compliance.orgloesungsfabrik.deich.org The validation process demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the target analyte.

The core validation parameters according to ICH Q2(R1) include: loesungsfabrik.deich.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and expressing the result as a percentage recovery.

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (short-term precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. ich.org

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).

Linearity is a critical parameter for quantitative assays, demonstrating a direct relationship between the concentration of an analyte and the signal from the analytical instrument. ich.orgopenresearchlibrary.org

To establish linearity, a series of at least five standards with different concentrations spanning the expected range of the assay are prepared. ich.orgaltabrisagroup.com For an assay of an active substance, this range is typically 80% to 120% of the target test concentration. For impurity quantification, the range must cover the expected levels of impurities, from the reporting threshold up to approximately 120% of the specification limit. ich.org

These standards are then analyzed, and the instrument response (e.g., peak area in chromatography) is plotted against the known concentration of the analyte. The data is then subjected to statistical analysis, typically a least-squares linear regression. researchgate.net

The relationship is described by the equation of a line: y = mx + c Where:

y is the instrument response

m is the slope of the line

x is the analyte concentration

c is the y-intercept

The primary acceptance criterion for linearity is the correlation coefficient (r) or, more commonly, the coefficient of determination (r²). A value of r² > 0.99 is generally considered evidence of a strong linear relationship. nih.govaltabrisagroup.com Additionally, a visual inspection of the calibration curve plot is essential to ensure there is no significant curvature, and an analysis of the residuals (the difference between the actual and predicted response) should show a random distribution around zero. altabrisagroup.com

Table 3: Example Linearity Data for HPLC Analysis

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 80 | 485120 |

| 90 | 543250 |

| 100 | 601500 |

| 110 | 662480 |

| 120 | 720990 |

| Regression Output | |

| Slope (m) | 6015.5 |

| Y-Intercept (c) | 1250.8 |

| r² | 0.9997 |

Precision and Reproducibility Assessment

Precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Reproducibility, a measure of precision between laboratories, is also a key validation parameter.

The precision of a method for this compound would be assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

Repeatability: A number of injections (typically 6) of a standard solution at a known concentration are made. The RSD of the peak areas or concentrations is calculated. For a validated method, the RSD should generally be below a certain threshold, often less than 2%.

Intermediate Precision: This is evaluated by performing the analysis on different days, with different analysts, or using different equipment within the same laboratory. This assesses the variations that can occur during routine use of the method.

Reproducibility: This is assessed by having the method performed in different laboratories to determine the degree of agreement between their results.

A generic GC-FID method for volatile amines suggests that for a method to be considered precise, the RSD should be below 10% at the limit of quantification (LOQ) and intermediate concentration levels researchgate.net.

Table 1: Illustrative Precision Data for the Analysis of this compound

| Parameter | Analyst 1 (Day 1) | Analyst 2 (Day 2) |

| Number of Injections | 6 | 6 |

| Mean Concentration (µg/mL) | 10.05 | 10.08 |

| Standard Deviation | 0.08 | 0.09 |

| RSD (%) | 0.80% | 0.89% |

Determination of Detection and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for determining the sensitivity of an analytical method.

Limit of Detection (LOD): This is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. It is often determined based on the signal-to-noise ratio, typically 3:1.

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The signal-to-noise ratio for the LOQ is commonly 10:1.

For a quantitative method, the LOQ is the more critical parameter. The precision at the LOQ is often required to be within a certain limit, for example, an RSD of not more than 10% researchgate.net.

Table 2: Illustrative LOD and LOQ Data for this compound

| Parameter | Value |

| LOD (µg/mL) | 0.05 |

| LOQ (µg/mL) | 0.15 |

| RSD at LOQ (%) | 7.5% |

Specificity and Robustness Evaluation

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a stability-indicating method, it is essential to demonstrate that the peak corresponding to this compound is free from interference from any degradation products or excipients. This is often achieved by peak purity analysis using a photodiode array (PDA) detector in HPLC or by mass spectrometry in GC-MS.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate. For a GC method, variations in oven temperature, carrier gas flow rate, and injection port temperature would be evaluated. The method is considered robust if the results remain within acceptable criteria despite these small changes. For example, a study on the robustness of a GC method might involve varying the flow rate by ±0.1 mL/min and the detection wavelength by ±2 nm sigmaaldrich.com.

Stability-Indicating Methods and Degradation Studies

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. These methods are crucial for the establishment of shelf-life and storage conditions.

Stress Degradation Studies for Impurity Profiling

Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products. The goal is to achieve a target degradation of 5-20% of the active substance sigmaaldrich.com. The typical stress conditions include:

Acidic Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

Alkaline Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).

Thermal Degradation: The drug substance is exposed to high temperatures (e.g., 60-80°C) in a solid state.

Photolytic Degradation: The drug substance is exposed to light, typically using a combination of UV and visible light as per ICH guidelines.

The resulting stressed samples are then analyzed by the developed analytical method. The method is considered stability-indicating if it can separate the parent drug peak from all the degradation product peaks. The degradation pathways can also be elucidated through these studies nih.gov. For example, in a study on another pharmaceutical compound, significant degradation was observed under alkaline and thermal stress, while it remained stable under acidic and oxidative conditions swgdrug.org.

Table 3: Illustrative Data from Stress Degradation Studies of this compound

| Stress Condition | % Degradation | Number of Degradation Products |

| 0.1 N HCl, 60°C, 24h | 3.2% | 1 |

| 0.1 N NaOH, 60°C, 24h | 15.8% | 3 |

| 10% H₂O₂, RT, 24h | 8.5% | 2 |

| Dry Heat, 80°C, 48h | 12.1% | 2 |

| Photolytic, ICH Q1B | 5.6% | 1 |

Applications in Chemical Research

Building Block in Organic Synthesis

As a building block, 1-(3-Methylpyridin-2-yl)propan-2-amine offers reactive sites—the primary amine and the pyridine (B92270) nitrogen—that are conducive to a variety of chemical transformations. This dual reactivity is a valuable asset in the construction of intricate molecular frameworks. Primary aliphatic amines, such as the one in this compound, are increasingly being recognized as valuable C(sp³)-synthons in deamination chemistry. rsc.org